molecular formula C13H16O3 B13087520 Methyl 5-oxo-3-phenylhexanoate

Methyl 5-oxo-3-phenylhexanoate

Cat. No.: B13087520
M. Wt: 220.26 g/mol
InChI Key: GLXFIFCVMRMRNN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-phenylhexanoate is an organic compound with the molecular formula C13H16O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O). This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxo-3-phenylhexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-oxo-3-phenylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-phenylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-oxo-3-phenylhexanoic acid.

    Reduction: 5-hydroxy-3-phenylhexanol.

    Substitution: Various substituted phenylhexanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxo-3-phenylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxo-3-phenylhexanoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-3-phenylpentanoate
  • Methyl 5-oxo-3-phenylbutanoate
  • Methyl 5-oxo-3-phenylpropanoate

Uniqueness

Methyl 5-oxo-3-phenylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different reactivity and applications, making it a valuable intermediate in organic synthesis and industrial processes .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 5-oxo-3-phenylhexanoate

InChI

InChI=1S/C13H16O3/c1-10(14)8-12(9-13(15)16-2)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3

InChI Key

GLXFIFCVMRMRNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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